molecular formula C8H17ClO B020424 1-Octanol, 8-chloro- CAS No. 23144-52-7

1-Octanol, 8-chloro-

Cat. No. B020424
CAS RN: 23144-52-7
M. Wt: 164.67 g/mol
InChI Key: YDFAJMDFCCJZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated octanes and similar compounds typically involves strategies such as the cycloaddition of chlorocyanoketene to cyclohexene, generating chlorinated ketones in significant yields (Fishbein & Moore, 1989). Another relevant synthesis method involves desymmetrization via ring-closing metathesis to create structurally complex octanes (Burke, Müller, & Beaudry, 1999).

Molecular Structure Analysis

The molecular structure of chlorinated octanes can be extensively characterized using X-ray single crystal diffraction. This technique reveals the conformation of the molecules and the impact of substituents on their packing in crystals, providing insights into intermolecular interactions and supramolecular structures (Gubaidullin et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving chlorinated octanes depend on their molecular structure and the presence of functional groups. For instance, the addition of dichlorocarbene to certain octanes yields adducts, demonstrating the reactivity of these compounds under specific conditions (Nitta, Okada, & Kato, 1984).

Physical Properties Analysis

The physical properties of 1-octanol and its derivatives, such as neat and hydrated forms, have been studied using molecular dynamics simulations and NMR, revealing microheterogeneous structures. These studies highlight how the hydroxyl and hydrocarbon regions interact, affecting the liquid's properties (MacCallum & Tieleman, 2002); (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties of chlorinated octanes, such as their partition coefficients, are crucial for understanding their behavior in biological systems and the environment. Studies on polychlorinated n-alkanes offer insights into how chain length, chlorination degree, and structure affect these properties (Hilger et al., 2011).

Scientific Research Applications

  • Partition Constants and Dimerization Constants in Benzoic Acid Derivatives : Increasing 1-octanol concentration in toluene-water systems affects the partition constants and dimerization constants of benzoic acid derivatives (Papciak & Kopacz, 2006).

  • Potential Treatment for Essential Tremor : 1-octanol has been explored as a safe and well-tolerated potential treatment for essential tremor, showing significant decrease in tremor amplitude (Bushara et al., 2004).

  • Synthesis of Chlorocyanoketene Derivatives : Research on the preparation of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one from chlorocyanoketene and cyclohexene (Fishbein & Moore, 1989).

  • Biofuel Production : A metabolically engineered Escherichia coli strain was used to produce 1-octanol from glycerol, presenting a sustainable alternative to petrochemical production (Hernández Lozada et al., 2020).

  • Biocatalytic Halohydrin Preparation : The use of Novozym® 435 for the hydrolysis of halohydrin palmitates to prepare (S)-1-chloro-2-octanol and (S)-1-bromo-2-octanol (Oromí-Farrús et al., 2009).

  • Hydroboration of 1-Octene : Research on rhodium trichloride-catalyzed hydroboration of 1-octene and its regioselectivity (Morrill et al., 2002).

  • Computer Simulations of 1-Octanol : Studies on the structures of neat and hydrated 1-octanol using computer simulations, comparing them with experimental results (MacCallum & Tieleman, 2002).

  • Molecular Interaction Studies : Investigation of molecular interactions of 1-octanol as a proton donor with substituted anilines (Manjunatha & Sannappa, 2010).

  • Partition Coefficient of Chlorsulfuron : Examining the octanol/water partition coefficient of the herbicide chlorsulfuron and its dependency on pH (Ribó, 1988).

  • Molecular Simulations for Environmental Fate and Pharmaceutical Design : Studies using molecular simulations to provide accurate 1-octanol/water partition coefficients of n-alkanes (Garrido et al., 2009).

properties

IUPAC Name

8-chlorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAJMDFCCJZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066859
Record name 1-Octanol, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octanol, 8-chloro-

CAS RN

23144-52-7
Record name 8-Chloro-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23144-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023144527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 8-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octanol, 8-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanol, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chlorooctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Chloro-1-octanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB8K2EK3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanol, 8-chloro-
Reactant of Route 2
Reactant of Route 2
1-Octanol, 8-chloro-
Reactant of Route 3
Reactant of Route 3
1-Octanol, 8-chloro-
Reactant of Route 4
1-Octanol, 8-chloro-
Reactant of Route 5
Reactant of Route 5
1-Octanol, 8-chloro-
Reactant of Route 6
Reactant of Route 6
1-Octanol, 8-chloro-

Citations

For This Compound
1
Citations
DI MaGee, PD Mayo, PJ Silk… - Synthetic Communications, 2013 - Taylor & Francis
Emerald ash borer (EAB), Agrilus planipennis Fairmaire, is an invasive insect that has killed millions of ash trees in the USA and Canada. A concise synthesis of a potential EAB …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.